molecular formula C11H13BrO2 B11722832 1-(5-Bromo-2-hydroxyphenyl)-3-methylbutan-1-one

1-(5-Bromo-2-hydroxyphenyl)-3-methylbutan-1-one

Cat. No.: B11722832
M. Wt: 257.12 g/mol
InChI Key: YZEFSUIYSBYRLE-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-hydroxyphenyl)-3-methylbutan-1-one is an organic compound that features a bromine atom, a hydroxyl group, and a ketone group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-hydroxyphenyl)-3-methylbutan-1-one typically involves the bromination of 2-hydroxyacetophenone followed by a series of reactions to introduce the methylbutanone moiety. One common method involves the use of p-bromophenol and acetyl chloride, where p-bromophenol is placed in a three-neck flask and acetyl chloride is added dropwise at 0°C. The mixture is then stirred at room temperature for 2 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-hydroxyphenyl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products

    Oxidation: Formation of 1-(5-bromo-2-oxophenyl)-3-methylbutan-1-one or 1-(5-bromo-2-carboxyphenyl)-3-methylbutan-1-one.

    Reduction: Formation of 1-(5-bromo-2-hydroxyphenyl)-3-methylbutanol.

    Substitution: Formation of derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

1-(5-Bromo-2-hydroxyphenyl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s biological activity, such as its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-2-hydroxyphenyl)-3-methylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C11H13BrO2/c1-7(2)5-11(14)9-6-8(12)3-4-10(9)13/h3-4,6-7,13H,5H2,1-2H3

InChI Key

YZEFSUIYSBYRLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C(C=CC(=C1)Br)O

Origin of Product

United States

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